molecular formula C27H26N4O5 B4154972 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide

Cat. No.: B4154972
M. Wt: 486.5 g/mol
InChI Key: ZYBHEBSYCJSQLM-UHFFFAOYSA-N
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Description

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. The synthetic route may involve the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy and piperidinyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a fluorescent probe due to the benzoxazole moiety, which is known for its fluorescence properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide can be compared with other benzoxazole derivatives, such as:

Properties

IUPAC Name

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-17-6-7-19(27-29-22-16-20(35-2)9-11-25(22)36-27)14-21(17)28-26(32)18-8-10-23(24(15-18)31(33)34)30-12-4-3-5-13-30/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBHEBSYCJSQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC(=C(C=C4)N5CCCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide
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N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide
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N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide
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N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide
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N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide
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N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide

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